Isopropyl 4-Hydroxypiperidine-1-carboxylate
Overview
Description
Isopropyl 4-Hydroxypiperidine-1-carboxylate is an organic compound with the molecular formula C9H17NO3. It is a derivative of piperidine, featuring a hydroxyl group at the fourth position and an isopropyl ester at the carboxyl group. This compound is known for its applications in various fields, including medicinal chemistry and organic synthesis .
Scientific Research Applications
Isopropyl 4-Hydroxypiperidine-1-carboxylate is utilized in several scientific research areas:
Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: It is used as a building block for the synthesis of complex organic molecules.
Material Science: The compound is investigated for its potential in developing polymers and hydrogels for biomedical applications.
Biochemistry: It interacts with various enzymes and proteins, making it useful in biochemical studies.
Safety and Hazards
Future Directions
Piperidines, including Isopropyl 4-Hydroxypiperidine-1-carboxylate, are important in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . This suggests that future research may focus on improving synthesis methods and exploring new applications of this compound in pharmaceuticals.
Mechanism of Action
Pharmacokinetics
Isopropyl 4-Hydroxypiperidine-1-carboxylate has been predicted to have high gastrointestinal absorption and is likely to permeate the blood-brain barrier . The compound’s lipophilicity (Log Po/w) is 2.29 (iLOGP), indicating its potential to be absorbed and distributed in the body . .
Biochemical Analysis
Biochemical Properties
Isopropyl 4-Hydroxypiperidine-1-carboxylate plays a significant role in biochemical reactions due to its ability to interact with various enzymes and proteins. It has been observed to interact with enzymes such as piperidine carboxylase, which catalyzes the carboxylation of piperidine derivatives . Additionally, this compound can form hydrogen bonds with proteins, influencing their structure and function. The nature of these interactions often involves the formation of hydrogen bonds and hydrophobic interactions, which can alter the activity of the enzymes and proteins involved.
Cellular Effects
This compound has been shown to affect various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been observed to activate certain signaling pathways that lead to increased expression of specific genes involved in cellular metabolism . Additionally, it can affect the activity of enzymes involved in metabolic pathways, thereby altering the overall metabolic flux within the cell.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules. This compound can bind to specific enzymes, either inhibiting or activating their activity. For example, it has been shown to inhibit the activity of certain proteases by binding to their active sites . This binding can lead to changes in gene expression, as the inhibition of proteases can result in the accumulation of specific substrates that act as signaling molecules.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability of this compound is influenced by factors such as temperature and pH. It has been observed that this compound is relatively stable at room temperature but can degrade over time when exposed to higher temperatures or extreme pH conditions . Long-term studies have shown that this compound can have lasting effects on cellular function, particularly in in vitro studies where it has been used to modulate enzyme activity over extended periods.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to have minimal toxic effects and can effectively modulate enzyme activity and cellular processes . At higher doses, it can exhibit toxic effects, including cellular damage and adverse effects on organ function. Threshold effects have been observed, where a specific dosage range results in optimal biochemical activity without significant toxicity.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. This compound can be metabolized by enzymes such as cytochrome P450, which catalyzes its oxidation to form more polar metabolites . These metabolites can then be further processed by conjugation reactions, leading to their excretion from the body. The involvement of this compound in these pathways can affect metabolic flux and the levels of specific metabolites within the cell.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cell membranes . Once inside the cell, this compound can accumulate in specific compartments, depending on its interactions with intracellular proteins and organelles. The distribution of this compound within the cell can influence its overall activity and function.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, it may be localized to the mitochondria, where it can influence mitochondrial function and energy metabolism. The specific localization of this compound within the cell can determine its effects on cellular processes and overall cell function.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Isopropyl 4-Hydroxypiperidine-1-carboxylate typically involves the esterification of 4-hydroxypiperidine with isopropyl chloroformate. The reaction is carried out in the presence of a base such as N,N-diisopropylethylamine in a solvent like dichloromethane. The mixture is cooled to around 10-15°C and stirred for several hours to ensure complete reaction .
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through techniques such as distillation or crystallization .
Chemical Reactions Analysis
Types of Reactions: Isopropyl 4-Hydroxypiperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Formation of 4-oxopiperidine-1-carboxylate.
Reduction: Formation of 4-hydroxypiperidine-1-methanol.
Substitution: Formation of various substituted piperidine derivatives.
Comparison with Similar Compounds
4-Hydroxypiperidine-1-carboxylate: Lacks the isopropyl ester group, making it less lipophilic.
4-Hydroxy-1-piperidinecarboxylic acid methyl ester: Features a methyl ester instead of an isopropyl ester, affecting its reactivity and solubility.
Uniqueness: Isopropyl 4-Hydroxypiperidine-1-carboxylate is unique due to its specific ester group, which enhances its lipophilicity and influences its interaction with biological systems. This makes it particularly valuable in medicinal chemistry for the development of drug candidates with improved pharmacokinetic properties .
Properties
IUPAC Name |
propan-2-yl 4-hydroxypiperidine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO3/c1-7(2)13-9(12)10-5-3-8(11)4-6-10/h7-8,11H,3-6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKVIBHRSFKWRPA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)N1CCC(CC1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30587778 | |
Record name | Propan-2-yl 4-hydroxypiperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30587778 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
832715-51-2 | |
Record name | Propan-2-yl 4-hydroxypiperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30587778 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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